3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
The compound “3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE” is a complex organic molecule that features multiple aromatic rings, a pyrazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and pyrrolidine rings, as well as the introduction of various substituents. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of the Pyrrolidine Ring: This might involve a cyclization reaction of an appropriate precursor.
Introduction of Substituents: Various substituents such as the chlorophenyl, methylphenyl, and methoxyphenyl groups could be introduced through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a carbonyl group.
Reduction: The pyrazole ring could be reduced to a dihydropyrazole.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the pyrazole ring would yield a dihydropyrazole.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, the compound could be investigated as a potential drug candidate, particularly if it shows promising biological activities.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives or pyrrolidine derivatives with similar substituents.
Uniqueness
The uniqueness of this compound could be highlighted by comparing its biological activities, chemical reactivity, or physical properties with those of similar compounds. For example, it might have a higher potency as an enzyme inhibitor or a different spectrum of biological activities.
Properties
IUPAC Name |
[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-17-6-8-18(9-7-17)23-15-24(19-10-12-20(29)13-11-19)33(31-23)28(30)37-25-16-26(34)32(27(25)35)21-4-3-5-22(14-21)36-2/h3-14,24-25,30H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUSIDCPIHYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=N)SC4CC(=O)N(C4=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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